molecular formula C10H20 B14165641 1-Methyl-4-propylcyclohexane CAS No. 28954-42-9

1-Methyl-4-propylcyclohexane

Cat. No.: B14165641
CAS No.: 28954-42-9
M. Wt: 140.27 g/mol
InChI Key: QAXQTVWXIPRDOC-UHFFFAOYSA-N
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Description

1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a disubstituted cyclohexane of significant interest in stereochemical studies and organic synthesis. This compound is provided as a high-purity material for research and development applications. The compound's value in research stems from its structure as a cycloalkane with two distinct alkyl substituents. The spatial orientation of the methyl and propyl groups on the ring gives rise to cis and trans stereoisomers, the study of which is fundamental for understanding conformational analysis, steric effects, and thermodynamic stability in cyclic systems . The configuration at the pseudoasymmetric centers (C1 and C4) can be designated using the Cahn-Ingold-Prelog rules (r and s descriptors), making it a relevant subject for advanced educational and investigative stereochemistry . Its primary research applications include serving as a model compound in computational chemistry to validate theoretical methods, a building block or intermediate in the synthesis of more complex organic molecules, and a non-polar solvent for specialized reactions. As a mid-size hydrocarbon, it may also be investigated in materials science for its physical properties. Intended Use and Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. All chemicals should be handled only by qualified professionals with a comprehensive understanding of safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28954-42-9

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-methyl-4-propylcyclohexane

InChI

InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QAXQTVWXIPRDOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C

Origin of Product

United States

Conformational Analysis and Stereochemistry of 1 Methyl 4 Propylcyclohexane

Theoretical Frameworks in Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules. Theoretical frameworks such as quantum mechanics and molecular dynamics are employed to calculate the energies of different conformers, map potential energy surfaces, and simulate their dynamic behavior.

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to determine the electronic structure and energy of molecules with high accuracy. These calculations are fundamental to quantifying the relative stabilities of the various chair conformations of 1-methyl-4-propylcyclohexane (B14165554).

For the cis isomer, one substituent must be axial while the other is equatorial. This results in two possible chair conformers that interconvert via ring flipping. One conformer has an axial methyl group and an equatorial propyl group, while the other has an equatorial methyl group and an axial propyl group. The energy difference between these two conformers is determined by the difference in A-values (conformational free energy) of the methyl and propyl groups. The A-value represents the energy penalty for a substituent being in the axial position compared to the equatorial position. The group with the larger A-value will preferentially occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions.

For the trans isomer, the substituents can be either both equatorial (diequatorial) or both axial (diaxial). The diequatorial conformer is significantly more stable, as it avoids the highly unfavorable 1,3-diaxial interactions that destabilize the diaxial form.

Research has quantified the energy difference for the ring flip of cis-1-methyl-4-propylcyclohexane. chemedx.org If the more stable conformation, with the larger propyl group in the equatorial position, constitutes 55% of the equilibrium mixture at 25°C, the energy difference (ΔE) can be calculated using the equation ΔE = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. chemedx.org

Table 1: Calculated Conformational Energy Difference for cis-1-Methyl-4-propylcyclohexane

Parameter Value
More Stable Conformer Propyl-equatorial/Methyl-axial
Equilibrium Percentage (Stable) 55%
Equilibrium Percentage (Unstable) 45%
Equilibrium Constant (K) at 25°C 1.22 (55/45)

This table presents calculated data based on equilibrium mixture percentages mentioned in the literature. chemedx.org

Ab initio calculations, such as the G4 method, can also be used to determine thermodynamic properties like the enthalpy of formation for different conformers, providing a basis for evaluating ring strain and stability. mdpi.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model conformational transitions, such as the chair-chair interconversion (ring flip) of the cyclohexane (B81311) ring in this compound.

While specific MD studies focusing exclusively on this compound are not extensively documented, the methodology has been widely applied to substituted cyclohexanes. ku.dkacs.org These simulations provide insights into the timescale and mechanism of the ring flip, the rotational dynamics of the propyl side chain, and the influence of solvent on conformational equilibria. For this compound, MD simulations could be used to:

Visualize the pathway of the chair-chair interconversion, identifying transition states like the twist-boat and boat conformations.

Calculate the free energy barrier for the ring flip.

Analyze the preferred rotational conformations (rotamers) of the propyl group and how its flexibility is affected by its connection to the cyclohexane ring.

Study the intermolecular interactions and local solvent structure around the molecule. acs.org

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Force fields like Amber and GLYCAM are parameterized to accurately model the behavior of organic molecules, including carbohydrates and their derivatives, which share structural similarities with substituted cyclohexanes. rsc.org

Ab initio quantum chemistry methods are essential for mapping the potential energy surface (PES) of a molecule. A PES is a mathematical representation of the energy of a molecule as a function of its geometry. For this compound, ab initio studies can elucidate the energy changes associated with two key motions: the ring inversion and the rotation around the C-C bonds of the propyl substituent.

Studies on related molecules like n-propylcyclohexane have used high-level ab initio methods to investigate the kinetics of their reactions, which involves a detailed understanding of the PES. researchgate.netresearchgate.net For this compound, these calculations would involve:

Ring Inversion Barrier: Calculating the energy of the transition state (typically a half-chair or twist-boat conformation) for the chair-chair interconversion. This provides the activation energy for the ring flip.

Propyl Group Rotation: Performing a relaxed scan of the dihedral angles of the C-C bonds within the propyl group. This reveals the rotational barriers between different staggered and eclipsed conformations of the propyl chain. The interaction between the propyl group and the cyclohexane ring, particularly in the axial conformation, influences these barriers.

By computing the potential energy surface, researchers can identify all stable conformers (local minima on the PES) and the transition states that connect them, providing a complete picture of the molecule's conformational space. acs.org

Spectroscopic Investigations of Conformations

Spectroscopic techniques are indispensable experimental tools for probing the three-dimensional structure of molecules. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy are particularly powerful for the conformational analysis of this compound.

NMR spectroscopy is one of the most definitive methods for determining the stereochemistry and conformational equilibrium of substituted cyclohexanes. Both ¹H and ¹³C NMR provide crucial information based on chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE).

In the chair conformation, protons (and carbons) in axial and equatorial positions have distinct chemical environments, leading to different chemical shifts.

Chemical Shifts: Typically, axial protons are shielded by the C-C bonds of the ring and resonate at a higher field (lower ppm) compared to their equatorial counterparts. The chemical shifts of the methyl and propyl group protons and carbons can confirm the preferred conformation. For trans-1-methyl-4-propylcyclohexane, the diequatorial conformer is dominant, and the spectra reflect this single conformation. For the cis isomer, the spectrum is a population-weighted average of the two rapidly interconverting chair conformers at room temperature. researchgate.net

Coupling Constants: The magnitude of the spin-spin coupling constant (J-value) between adjacent protons depends on the dihedral angle between them. Large axial-axial couplings (J_ax-ax ≈ 8–13 Hz) are characteristic, while smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2–5 Hz) are observed. Analyzing the multiplicity of the signals for the protons on C1 and C4 can help determine the orientation of the substituents.

Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other. For example, in the conformer with an axial methyl group, an NOE would be observed between the methyl protons and the other axial protons on the same face of the ring (at C3 and C5). This can be used to definitively assign the stereochemistry.

In-situ microwave irradiation NMR spectroscopy has been used to study related compounds like 1-(4'-cyanophenyl)-4-propylcyclohexane, demonstrating the advanced capabilities of NMR in probing molecular states under various conditions. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Patterns for Axial vs. Equatorial Protons

Proton Position Expected Chemical Shift Range (ppm) Characteristic Coupling Constants (Hz)
Axial Higher field (more shielded) Large J_ax-ax (8-13 Hz) to adjacent axial protons

This table illustrates general trends for protons on a cyclohexane ring.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Since the vibrational frequencies are sensitive to the molecular geometry and local environment, this technique can be used to distinguish between different conformers.

Specific vibrational bands can be assigned to particular conformers. For substituted cyclohexanes, certain C-H stretching and bending frequencies, as well as skeletal vibrations of the ring, are known to be conformation-dependent.

An equatorial C-H bond often has a stretching frequency that is slightly higher than an axial C-H bond.

By comparing the experimental spectra of this compound with spectra calculated for different conformers using quantum mechanical methods (like DFT), specific spectral features can be assigned to the axial and equatorial arrangements of the methyl and propyl groups. While detailed vibrational analysis of this compound is not widely published, the principles are well-established from studies on other substituted cyclohexanes and related molecules. The analysis of gas-phase Raman spectra, for instance, has been used to identify and quantify different molecular dimers based on their unique vibrational signatures.

Stereoelectronic Interactions Governing Conformational Preferences in Alkylcyclohexanes

The conformational preferences of substituted cyclohexanes, including this compound, are primarily governed by a delicate balance of stereoelectronic interactions. These non-covalent interactions, though weak individually, collectively dictate the most stable three-dimensional arrangement of the molecule. Key among these are steric strain arising from 1,3-diaxial interactions and gauche butane (B89635) interactions.

In the chair conformation of cyclohexane, substituents can occupy two distinct positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point away from the ring's perimeter. fiveable.me The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions. For monosubstituted cyclohexanes, the conformation where the substituent occupies the more spacious equatorial position is generally more stable to minimize steric hindrance. pressbooks.pub

The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. fiveable.memasterorganicchemistry.com Larger A-values signify a greater preference for the equatorial position due to increased steric strain in the axial orientation. masterorganicchemistry.com This steric strain primarily arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring, located at the third carbon atoms relative to the substituent. pressbooks.publibretexts.org These interactions are essentially gauche interactions, similar to the steric strain observed in the gauche conformer of butane. pressbooks.pubchemistrysteps.com

The magnitude of these interactions, and thus the A-value, is dependent on the size and shape of the substituent. Larger and bulkier groups experience more significant 1,3-diaxial interactions, leading to a stronger preference for the equatorial position.

Interactive Data Table: A-Values of Common Alkyl Substituents

The following table provides the A-values for various alkyl groups, illustrating the impact of substituent size on conformational preference. A larger A-value indicates a greater energetic cost for the group to be in the axial position and, therefore, a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)1.70 - 1.87.1 - 7.5
Ethyl (-CH₂CH₃)1.75 - 1.87.3 - 7.5
Isopropyl (-CH(CH₃)₂)2.159.0
n-Propyl (-CH₂CH₂CH₃)~1.8 - 2.0~7.5 - 8.4
tert-Butyl (-C(CH₃)₃)>4.5>18.8

Note: The A-value for the n-propyl group is estimated to be similar to or slightly larger than the ethyl group. The values are sourced from a compilation of experimental data. masterorganicchemistry.comoregonstate.eduubc.ca

Detailed Research Findings

Research into the conformational analysis of disubstituted cyclohexanes, such as 1,4-isomers, reveals that the relative stability of the different conformers depends on the steric demands of both substituents. fiveable.mespcmc.ac.in For a trans-1,4-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial). The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form. fiveable.me

In the case of cis-1,4-disubstituted cyclohexanes, both chair conformations will have one substituent in an axial position and the other in an equatorial position. spcmc.ac.in If the substituents are different, as in cis-1-methyl-4-propylcyclohexane, the two chair conformers are not energetically equivalent. The conformer where the larger substituent occupies the equatorial position is favored. spcmc.ac.in The determination of which group is "larger" is based on their respective A-values. The propyl group is sterically bulkier than the methyl group, and therefore, the conformer with the propyl group in the equatorial position and the methyl group in the axial position will be the more stable of the two.

Interactive Data Table: Energetic Cost of Stereoelectronic Interactions

This table summarizes the approximate energetic cost of key stereoelectronic interactions that govern the conformational preferences in alkylcyclohexanes.

InteractionApproximate Energy Cost (kcal/mol)Approximate Energy Cost (kJ/mol)
H-H 1,3-diaxial--
CH₃-H 1,3-diaxial (one interaction)0.93.8
CH₃-H 1,3-diaxial (total for one axial methyl)1.87.6
Propyl-H 1,3-diaxial (total for one axial propyl)~2.0~8.4
Gauche butane (CH₃/CH₃)0.93.8

Note: The energy values are approximate and can vary slightly based on the specific molecular environment. The propyl-H interaction energy is an estimation based on its A-value being slightly higher than that of a methyl group. pressbooks.pubmasterorganicchemistry.compearson.com

Elucidation of Reaction Mechanisms and Kinetics of 1 Methyl 4 Propylcyclohexane Transformations

Complex Oxidation Pathways and Kinetic Modeling

The oxidation of 1-methyl-4-propylcyclohexane (B14165554) proceeds through distinct high- and low-temperature channels, a characteristic feature of larger alkanes and cycloalkanes. These pathways govern critical combustion phenomena such as autoignition and pollutant formation.

At temperatures above approximately 1100 K, the oxidation of this compound is dominated by a series of decomposition and abstraction reactions. The primary pathways are initiated by the unimolecular decomposition of the fuel molecule and hydrogen-atom abstraction by small radicals like H, OH, and CH3. dlr.deresearchgate.net

The high-temperature oxidation of n-propylcyclohexane, a close analog, proceeds via several key steps that are directly applicable to this compound. dlr.de The main reaction classes include:

Unimolecular Fuel Decomposition: The breaking of C-C bonds in the parent molecule, either through the scission of the propyl group or ring-opening reactions. dlr.de

H-atom Abstraction: Small radicals abstract hydrogen atoms from the fuel molecule, creating various cycloalkyl radicals. For this compound, abstraction can occur at primary, secondary, or tertiary C-H bonds on both the ring and the side chains. dlr.deacs.org

β-scission Decomposition: The resulting fuel radicals are unstable at high temperatures and rapidly decompose through β-scission reactions. This involves the breaking of a C-C bond that is in the beta position relative to the radical site, leading to the formation of an alkene and a smaller radical. Ring-opening is a critical β-scission pathway for cyclic radicals. dlr.desemanticscholar.org

Dehydrogenation: A sequence of H-atom abstraction and decomposition reactions leads to the formation of more stable unsaturated compounds, notably benzene (B151609) and toluene, which are known soot precursors. dlr.deresearchgate.net

Kinetic models for these processes often rely on rate coefficients evaluated by analogy to similar reactions for cyclohexane (B81311), n-alkanes, and methylcyclohexane (B89554), with corrections for structural differences. dlr.deacs.org

Table 1: Principal Reaction Classes in High-Temperature Oxidation of this compound

Reaction Class Description Key Products
Unimolecular Decomposition Initial C-C bond cleavage of the fuel molecule. Alkyl and cycloalkyl radicals.
H-atom Abstraction Removal of a hydrogen atom from the fuel by small radicals (e.g., OH, H). Cycloalkyl radicals, water.
Radical β-scission Decomposition of fuel radicals to form smaller species. This includes ring-opening. Alkenes (e.g., ethylene (B1197577), propene), smaller radicals. dlr.desemanticscholar.org

The core of the low-temperature mechanism involves the addition of molecular oxygen to the initial fuel radicals (R•), followed by a series of isomerization and decomposition steps. semanticscholar.orgresearchgate.net

Peroxy Radical Formation: A fuel radical (R•) reacts with oxygen to form an alkylperoxy radical (ROO•). researchgate.net

Second O2 Addition: The •QOOH radical can react with another oxygen molecule to form a peroxyhydroperoxyalkyl radical (•OOQOOH). semanticscholar.org

Chain-Branching: The decomposition of •OOQOOH and subsequent reactions lead to the formation of ketohydroperoxides, which then decompose to produce a net increase in reactive radicals, particularly OH radicals. This radical multiplication is the essence of low-temperature chain-branching and leads to autoignition. semanticscholar.orgosti.gov

A competing, chain-propagating pathway is the decomposition of the •QOOH radical to form a cyclic ether and an OH radical. osti.gov The formation of relatively unreactive HO2 radicals, however, acts as a chain-terminating step at these temperatures. osti.gov

Table 2: Key Steps in Low-Temperature Chain-Branching of this compound

Step Reaction Significance
1 R• + O2 ⇌ ROO• Formation of alkylperoxy radicals. researchgate.net
2 ROO• ⇌ •QOOH Isomerization via internal H-atom transfer; a crucial, rate-determining step. osti.gov
3 •QOOH → Cyclic Ether + OH Chain-propagating pathway. osti.gov
4 •QOOH + O2 ⇌ •OOQOOH Second oxygen addition, leading to chain-branching. semanticscholar.org
5 •OOQOOH → Ketohydroperoxide + OH Formation of ketohydroperoxides, key intermediates in chain-branching. semanticscholar.org

Fuel cracking, or pyrolysis, involves the thermal decomposition of the fuel molecule in the absence of an oxidant. These unimolecular decomposition reactions are also the initial steps in high-temperature oxidation. For this compound, the process is initiated by the cleavage of the weakest C-C bonds, which have lower bond dissociation energies than C-H bonds. escholarship.org

The primary decomposition pathways include:

Side-Chain Scission: Cleavage of the C-C bond between the propyl group and the cyclohexane ring.

Ring-Opening: Scission of a C-C bond within the cyclohexane ring. This is a β-scission reaction that typically forms a biradical, which rapidly rearranges into a linear or branched alkenyl radical. acs.orgsemanticscholar.orgacs.org

These initial large radicals are thermally unstable and undergo further β-scission reactions, breaking down into a mixture of smaller, more stable alkenes (like ethylene and propene) and radicals. escholarship.orgchalmers.se This cascade of decomposition reactions is fundamental to the formation of the product slate observed in high-temperature combustion.

Pyrolysis Studies and Fundamental Radical Chemistry

Pyrolysis experiments are essential for isolating the initial fuel decomposition chemistry from the complexities of oxidation. By studying the radicals and stable intermediates formed, a foundational understanding of the fuel's thermal breakdown can be achieved.

The pyrolysis of this compound generates a wide array of radical species. The initial radicals are formed primarily through H-atom abstraction and C-C bond scission of the parent fuel. dlr.de

Cyclic Radicals: H-atom abstraction from the cyclohexane ring or the alpha-carbon of the propyl chain results in various isomers of the methyl-propylcyclohexyl radical. dlr.de The presence of a tertiary carbon (at the methyl group attachment point) provides a site for the formation of a relatively stable tertiary radical.

Acyclic Radicals: The most significant pathway for forming acyclic (non-cyclic) radicals is the β-scission (ring-opening) of the cyclic radicals. semanticscholar.org This produces long-chain alkenyl radicals. For example, the opening of a methylcyclohexyl radical can produce a heptenyl radical. acs.org Subsequent decomposition of these long-chain radicals and the propyl side chain generates a pool of smaller alkyl and alkenyl radicals, such as propyl, ethyl, vinyl, and methyl radicals. semanticscholar.orgescholarship.org

Table 3: Major Classes of Radicals Formed During Pyrolysis of this compound

Radical Class Formation Mechanism Examples
Cyclic Alkyl Radicals H-atom abstraction from the fuel. dlr.de Methyl-propylcyclohexyl radicals (various isomers).
Acyclic Alkenyl Radicals Ring-opening (β-scission) of cyclic alkyl radicals. acs.orgsemanticscholar.org Heptenyl, hexenyl radicals.
Small Alkyl Radicals β-scission of the propyl side chain or larger acyclic radicals. escholarship.org Propyl (C3H7), Ethyl (C2H5), Methyl (CH3).

The radical species generated during pyrolysis undergo a series of reactions to form a mixture of transient and stable intermediate molecules. Experimental studies on analogous fuels like methylcyclohexane and n-propylcyclohexane using techniques such as synchrotron vacuum ultraviolet photoionization mass spectrometry have identified numerous such species. researchgate.netchalmers.se

Stable Intermediate Products: The most abundant products are typically small alkenes, formed from the β-scission of larger radicals. Ethylene and propene are major products. escholarship.org Dehydrogenation of the ring leads to the formation of cyclohexene (B86901), cyclohexadienes, and ultimately aromatic compounds like benzene and toluene, which are significant soot precursors. dlr.deresearchgate.net

Transient Intermediate Species: In addition to the radicals listed previously, oxygenated intermediates are crucial in oxidation environments. During low-temperature oxidation, key transient species include alkylperoxy radicals (ROO•), hydroperoxyalkyl radicals (•QOOH), and cyclic ethers (e.g., 1,2-epoxycyclohexane analogs). semanticscholar.orgresearchgate.net Ketohydroperoxides are critical transient intermediates that lead to chain-branching. semanticscholar.org

Table 4: Key Intermediate and Stable Products from this compound Transformations

Species Type Examples Formation Context
Small Alkenes Ethylene, Propene, Butene. escholarship.orgchalmers.se Pyrolysis & High-Temperature Oxidation
Cyclic Alkenes Methyl-propyl-cyclohexene isomers. researchgate.net Pyrolysis & High-Temperature Oxidation
Aromatics Benzene, Toluene. dlr.deresearchgate.net Pyrolysis & High-Temperature Oxidation
Cyclic Ethers Epoxy-methyl-propyl-cyclohexane. researchgate.netosti.gov Low-Temperature Oxidation

The transformation of this compound, a representative alkylated cycloalkane, involves complex reaction pathways, primarily isomerization, hydrogenation, and dehydrogenation. Understanding the kinetics and mechanisms of these reactions is crucial for applications in fuel chemistry and chemical synthesis.

Isomerization Reaction Kinetics and Mechanisms

Isomerization of this compound can proceed through several mechanisms, particularly at the elevated temperatures relevant to combustion or catalytic reforming.

Intramolecular Hydrogen Abstraction and Shift Mechanisms

A fundamental step initiating the isomerization and decomposition of n-propylcyclohexane is intramolecular hydrogen abstraction. chalmers.seresearchgate.net In high-temperature environments, such as during oxidation and pyrolysis, the fuel molecule undergoes H-atom abstraction by various small, reactive species like O, OH, H, and O2. chalmers.se This process leads to the formation of seven distinct n-propylcyclohexane radicals, as the hydrogen can be abstracted from different carbon atoms on the cyclohexane ring or the propyl side chain. chalmers.seresearchgate.net

The formation of these fuel radicals is the predominant consumption pathway for the parent molecule at temperatures between 650 K and 1050 K. researchgate.net Once formed, these radicals can undergo further reactions. For instance, at lower temperatures (around 650 K), the radicals may undergo first O2 addition, leading to ketohydroperoxide formation and its subsequent decomposition. researchgate.net At higher temperatures, the radicals are more likely to be consumed through β-scission, which leads to ring-opening and the formation of cyclic alkenes. researchgate.netresearchgate.net

Computational studies on related species, such as hydroperoxyalkylperoxy radicals (•OOQOOH) derived from normal-alkyl cyclohexanes, show that intramolecular H-migration is a key step. mdpi.com The energy barriers for these migrations are sensitive to the molecular conformation, including the presence of intramolecular hydrogen bonds between hydroperoxyl and peroxy groups. mdpi.com

Table 1: Dominant Radical Formation Pathways in n-Propylcyclohexane Consumption

Temperature RegimeDominant ProcessInitial StepSubsequent ReactionsResulting Species
Low Temperature (~650 K)OxidationH-atom abstractionO₂ addition, IsomerizationKetohydroperoxides
High Temperature (~850-1050 K)PyrolysisH-atom abstractionβ-scission, IsomerizationCyclic alkenes, Alkenyl radicals

This table summarizes the initial steps in the transformation of n-propylcyclohexane following hydrogen abstraction at different temperatures, based on combustion chemistry research. researchgate.net

Ring-Opening and Ring-Contraction/Expansion Isomerization Pathways

The skeletal isomerization of this compound often involves changes to the ring structure itself, either through contraction to a five-membered ring or direct opening of the six-membered ring. These transformations are typically facilitated by bifunctional catalysts possessing both metal and acid sites. abo.firesearchgate.net

The most common pathway for the hydroconversion of alkylcyclohexanes like methylcyclohexane over platinum-loaded zeolites proceeds via initial isomerization and ring contraction. researchgate.netnih.gov The six-membered cyclohexane ring first rearranges into a five-membered cyclopentane (B165970) derivative. nih.govosti.gov For example, methylcyclohexane primarily forms dimethylcyclopentanes and ethylcyclopentane. nih.gov These cyclopentane intermediates are the precursors to ring-opening products. abo.fi They subsequently undergo C-C bond scission (hydrogenolysis) on the metal sites to form acyclic alkanes, such as n-heptane and isoheptanes. nih.gov

This bifunctional mechanism involves several steps:

Dehydrogenation of the cyclohexane on a metal site to form an alkene.

Protonation of the alkene on a Brønsted acid site to form a carbocation. abo.fi

Skeletal isomerization of the carbocation, including ring contraction. abo.fi

Ring opening through β-scission of the carbocation on an acid site. abo.fi

Hydrogenation of the resulting acyclic olefin on a metal site to yield a paraffin. abo.fi

The selectivity of these reactions is highly dependent on the catalyst's properties, such as the pore size and topology of the zeolite support. researchgate.netnih.gov For instance, zeolites like ZSM-5 can exert shape-selectivity effects on the distribution of the final ring-opening products. nih.gov In some processes, cyclopentanes are formed from cyclohexene intermediates, suggesting that unsaturation is a prerequisite for ring contraction. d-nb.info

At higher temperatures, as seen in combustion studies, ring opening can also occur via unimolecular decomposition of fuel radicals through β-scission reactions, which cleave the ring to form alkenes and alkenyl species. researchgate.netdlr.de

Table 2: Product Distribution from Methylcyclohexane (MCH) Hydroconversion over Pt/Zeolite Catalysts

Catalyst SupportPrimary Isomerization Products (Ring Contraction)Subsequent Ring-Opening Products
MordeniteDimethylcyclopentanes, Ethylcyclopentanen-Heptane, Isoheptanes
ZSM-12Dimethylcyclopentanes, Ethylcyclopentanen-Heptane, Isoheptanes
ZSM-5Dimethylcyclopentanes, Ethylcyclopentanen-Heptane, Isoheptanes (Shape-selective)
ZSM-23Dimethylcyclopentanes, Ethylcyclopentanen-Heptane, Isoheptanes

This table illustrates the typical reaction pathway for a model compound, methylcyclohexane, where ring contraction precedes ring opening. Data is based on findings from Calemma et al. (2008). researchgate.netnih.gov

Hydrogenation and Dehydrogenation Reaction Research Pathways

Hydrogenation and its reverse reaction, dehydrogenation, are critical pathways for the synthesis and conversion of this compound. These reactions are typically performed over metal catalysts.

Hydrogenation is a common method to produce alkylcyclohexanes from aromatic or unsaturated precursors. Research shows that this compound and its isomers can be synthesized by hydrogenating various compounds. For example, it has been identified as a side product in the hydrogenation of citronellal (B1669106) over palladium or nickel catalysts, where the primary goal is to produce menthols. researchgate.net Similarly, the complete hydrodeoxygenation (HDO) of lignin-derived compounds like 4-propylguaiacol or 2-methoxy-4-propylphenol (B1219966) over platinum or combined Raney Ni/HZSM-5 catalysts yields propylcyclohexane (B167486) with high selectivity. nih.gov In one study, a 93.2% yield of propylcyclohexane was achieved through a tailored hydrogenation-deoxygenation pathway. nih.gov The hydrogenation of 4-propylphenol (B1200801) over a Pt/Nb2O5 catalyst also produces propylcyclohexane as a main product alongside propylbenzene (B89791). d-nb.info

Dehydrogenation is the reverse process, converting this compound into its corresponding aromatic compound, primarily propylbenzene. This reaction is thermodynamically favored at higher temperatures (typically above 300 °C) and lower pressures. d-nb.info Platinum-based catalysts are known to be effective for the dehydrogenation of cyclohexanes. d-nb.info However, in environments with high hydrogen pressure, such as those used for hydrotreating, the dehydrogenation reaction is suppressed, and the equilibrium shifts in favor of the hydrogenated cycloalkane form. d-nb.info

Table 3: Research on Hydrogenation Pathways to Propylcyclohexanes

Precursor CompoundCatalyst SystemPrimary Product(s)Reference
4-Propylphenol3.1% Pt/Nb₂O₅Propylbenzene, Propylcyclohexane d-nb.info
2-Methoxy-4-propylphenolRaney Ni & HZSM-5Propylcyclohexane, Propylbenzene nih.gov
4-PropylguaiacolPt@SLS (Platinum nanoparticles)Propylcyclohexane (82.3% selectivity)
CitronellalPd or Ni supported on HPA-MMMenthols, Methyl-4-propyl cyclohexane (side product) researchgate.net

This table summarizes findings from various studies on the synthesis of propylcyclohexane derivatives through the hydrogenation of different starting materials.

Advanced Catalysis and Reactivity in 1 Methyl 4 Propylcyclohexane Systems

Catalytic Hydrodeoxygenation (HDO) Research for Biomass Conversion

Catalytic hydrodeoxygenation is a critical upgrading process that reduces the high oxygen content of biomass-derived oils, thereby increasing their energy density and stability. nih.govresearchgate.net Lignin (B12514952), a major component of biomass, can be broken down into phenolic compounds like 4-propylguaiacol, which serves as a direct precursor to 1-methyl-4-propylcyclohexane (B14165554) through HDO. rsc.org The efficiency and selectivity of this conversion are highly dependent on the catalyst system employed.

Design and Characterization of Bifunctional Catalysts for HDO

The conversion of oxygen-rich biomass derivatives into alkanes like this compound necessitates catalysts that possess two distinct functionalities: a metal site for hydrogenation and an acid site for promoting C-O bond cleavage (deoxygenation). osti.govresearchgate.net This has led to the extensive development of bifunctional catalysts.

These catalysts are typically designed by supporting metal nanoparticles on acidic materials. acs.org Noble metals such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are highly effective for hydrogenation due to their ability to activate hydrogen. acs.orgrsc.org Transition metals like Nickel (Ni) and Cobalt (Co) are also widely used as more cost-effective alternatives. acs.orgnih.gov

The design strategy involves dispersing these metals onto supports with inherent acidity. Common supports include:

Zeolites (e.g., H-Beta, H-ZSM-5): These materials offer strong Brønsted acidity and shape selectivity due to their porous structure, which can influence product distribution. rsc.orgresearchgate.net

Metal Oxides (e.g., Al₂O₃, SiO₂-Al₂O₃, ZrO₂, TiO₂): These supports provide Lewis and/or Brønsted acid sites. The interaction between the metal and the oxide support can significantly influence catalytic activity. nih.govrsc.org

Carbon Materials (e.g., Activated Carbon, Carbon Nanotubes): Carbon supports are valued for their high surface area, thermal stability, and chemically inert surfaces, which allow for good metal dispersion. rsc.orgunimi.it

A specific example is the synthesis of propylcyclohexane (B167486) from 4-propylguaiacol using a platinum nanoparticle catalyst (Pt@SLS) prepared with sodium lignosulfonate as both a reducing agent and stabilizer. In this aqueous-phase system, the catalyst achieved nearly 100% conversion of 4-propylguaiacol with up to 82.3% selectivity for the fully deoxygenated product, propylcyclohexane, under mild conditions (80 °C, 1 MPa H₂). Characterization techniques such as Transmission Electron Microscopy (TEM) are crucial for determining the size and distribution of metal nanoparticles, while methods like Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) are used to quantify the acidity of the support, both of which are critical parameters for catalyst performance. acs.orgrsc.orgbohrium.com

Table 1: Examples of Bifunctional Catalysts in HDO of Lignin Model Compounds This interactive table summarizes various catalyst systems and their performance in converting lignin model compounds, including precursors to this compound.

Catalyst Support Precursor Key Product(s) Conversion/Selectivity Reference
Pt@SLS Sodium Lignosulfonate 4-Propylguaiacol Propylcyclohexane ~100% conv., 82.3% select.
Ni/Beta-12.5 Zeolite Guaiacol (B22219) Cyclohexane (B81311) 100% conv., 76% yield rsc.orgresearchgate.net
Ni/AlPO₄ Aluminum Phosphate Guaiacol Cyclohexane 99.9% conv., 91.1% select. bohrium.com
Ni/SBA-15 Mesoporous Silica (B1680970) Isoeugenol Propylcyclohexane 75% yield acs.org
Co/rGO Reduced Graphene Oxide Guaiacol Cyclohexanol (B46403) 100% conv., 93.2% yield mdpi.com

Mechanistic Insights into Deoxygenation and Aromatic Ring Hydrogenation Selectivity

The HDO of phenolic compounds, such as 4-propylguaiacol, generally proceeds through two competing primary pathways:

Direct Deoxygenation (DDO) Pathway: This route involves the direct cleavage of C-O bonds from the aromatic ring (demethoxylation and/or dehydroxylation) while preserving the aromaticity. For 4-propylguaiacol, this would yield propylphenol and then propylbenzene (B89791). Subsequent hydrogenation of the aromatic ring then produces this compound. rsc.org This pathway is economically advantageous as it consumes less hydrogen. mdpi.com

Hydrogenation (HYD) Pathway: In this mechanism, the aromatic ring is first saturated to form a substituted cyclohexanol intermediate (e.g., 4-propylcyclohexanol). This is followed by dehydration (removal of the hydroxyl group as water) to yield propylcyclohexene, which is then hydrogenated to the final propylcyclohexane product. rsc.org

The selectivity between these two pathways is a complex function of the catalyst type, support, and reaction conditions. researchgate.netmdpi.com

Catalyst Metal: Noble metals like Rhodium and Platinum at moderate temperatures often favor the HYD pathway, where ring saturation occurs readily. acs.orgmdpi.com In contrast, catalysts based on molybdenum sulfides (MoS₂), often promoted with Co or Ni, are known to favor the DDO route, similar to their function in hydrodesulfurization. researchgate.net

Reaction Conditions: Higher temperatures generally favor the DDO pathway, as direct C-O bond scission becomes more thermodynamically favorable. mdpi.com

Support Acidity: The presence of strong acid sites on the support can facilitate the dehydration step crucial to the HYD pathway. researchgate.net

For instance, first-principles mechanistic studies of eugenol (B1671780) (a related lignin model compound) on a Ru(0001) surface showed that the most probable pathway to propylcyclohexane proceeds via aromatic ring hydrogenation followed by deoxygenation (the HYD route), which aligns with experimental results on ruthenium catalysts. researchgate.net Conversely, studies on WOx-decorated Pt/C catalysts for m-cresol (B1676322) HDO demonstrated a mechanism involving direct hydrogenolysis of the C-O bond, highlighting how catalyst modification can shift the mechanistic pathway toward DDO. osti.gov

Role of Catalyst Supports and Co-catalysts in Enhancing Reaction Efficiency

Providing Acidity: As mentioned, acidic supports like zeolites and silica-alumina provide the necessary sites for dehydration reactions in the HYD pathway. rsc.orgresearchgate.net The strength and type (Brønsted vs. Lewis) of acidity can be tuned to optimize selectivity. nih.gov

Influencing Metal Dispersion: The surface area and porosity of the support affect the size and distribution of the metal nanoparticles. nih.govbohrium.com Smaller, well-dispersed particles generally lead to higher activity.

Metal-Support Interactions (MSI): Strong interactions, such as those observed between cobalt and titania (TiO₂), can sometimes partially cover the active metal sites, reducing activity. rsc.org However, supports like niobia (Nb₂O₅) have been shown to promote C-O bond cleavage and enhance catalyst performance. tandfonline.com

Co-catalysts , also known as promoters, are added in small amounts to the primary catalyst to boost activity, selectivity, and stability. In HDO, transition metals are often used to promote a primary metal.

Improved Reducibility and Synergy: The addition of Rhenium (Re) to supported Cobalt (Co) catalysts was found to have a beneficial effect on phenol (B47542) HDO, which was attributed to improved reducibility of the cobalt species and the presence of additional hydrogenation sites. rsc.org

Enhanced Selectivity: In the HDO of anisole, Ni-Co bimetallic catalysts showed that the catalyst composition was key in controlling selectivity. A specific Ni-Co alloy phase promoted the desired hydrogenation and subsequent C-O bond cleavage. nih.gov Similarly, when MoS₂ catalysts are used for HDO, adding cobalt as a promoter has been shown to strongly increase the selectivity towards the direct deoxygenation (DDO) pathway. researchgate.net The combination of Ni and W on a TiO₂ support was also effective, with Ni acting as a better promoter than Co for guaiacol HDO. rsc.org

Table 2: Effect of Supports and Promoters on HDO of Phenolic Compounds This interactive table illustrates how different supports and co-catalysts (promoters) influence the outcome of hydrodeoxygenation reactions.

Primary Metal Promoter Support Key Finding Reference
Co - Al₂O₃, SiO₂-Al₂O₃, ZrO₂, TiO₂ Activity was governed by metal sites and support acidity, decreasing in the order Co/Al₂O₃ > Co/SiO₂-Al₂O₃ > Co/ZrO₂ > Co/TiO₂. rsc.org
Co Re Al₂O₃, TiO₂ Re addition had a beneficial effect on activity, attributed to improved reducibility and additional hydrogenation sites. rsc.org
MoS₂ Co γ-Al₂O₃ Co promotion strongly favored the direct deoxygenation (DDO) pathway over the hydrogenation (HYD) pathway. researchgate.net
Ni Co Activated Carbon Ni-Co alloy formation was critical for high selectivity towards cyclohexanol from anisole. nih.gov
W Ni TiO₂ Ni was a more effective promoter than Co for guaiacol HDO, leading to a 16% yield of cyclohexane. rsc.org

Selective Functionalization of the Cyclohexane Ring

Beyond its synthesis, the this compound molecule serves as a scaffold for further chemical modification. The functionalization of its saturated C-H bonds is a significant challenge in synthetic chemistry due to their general inertness. researchgate.net Achieving control over which C-H bond reacts (regioselectivity) and the three-dimensional orientation of the new bond (stereoselectivity) is crucial for creating valuable, complex molecules from simple alkane precursors.

Regioselective and Stereoselective Functionalization Strategies

For a molecule like trans-1-methyl-4-propylcyclohexane, there are multiple non-equivalent C-H bonds. Strategies to selectively functionalize one over the others rely on subtle differences in their steric and electronic environments.

Regioselectivity: This is often governed by steric hindrance. Catalysts, particularly bulky transition-metal complexes, will preferentially react at the most accessible C-H bond. For substituted cyclohexanes, functionalization often occurs at the C3 or C4 position, away from the existing substituents. researchgate.net Electronic effects also play a role, but steric factors are frequently dominant in C-H activation of alkanes.

Stereoselectivity: In cyclohexane systems, C-H bonds exist in either axial or equatorial positions. There is often a strong preference for catalysts to react with the less sterically hindered equatorial C-H bonds. researchgate.net For 1,4-disubstituted cyclohexanes, this can lead to the formation of specific diastereomers. For instance, synthetic methods have been developed for the unambiguous preparation of trans-1,4-disubstituted cyclohexane derivatives. acs.org Similarly, dual palladium/electron transfer mediator catalysis has enabled the stereoselective carbocyclization to form cis-1,4-disubstituted heterocycles, a framework analogous to the substituted cyclohexane core. acs.org

Organocatalysis provides another powerful tool. Highly stereoselective one-pot procedures involving sequential Michael additions have been developed to construct fully substituted cyclohexanes with excellent control over up to five contiguous stereocenters. nih.gov

Development of Novel Reagents and Methodologies for Ring Functionalization

Recent advances in catalysis have provided new tools for the selective functionalization of unactivated C-H bonds in cyclohexane rings.

Transition Metal-Catalyzed C-H Activation/Insertion: This is a leading strategy. Dirhodium tetracarboxylate catalysts are highly effective for carbene insertion reactions. By modifying the ligands on the rhodium catalyst, it is possible to direct the functionalization to specific sites on a substituted cyclohexane, effectively desymmetrizing the molecule. researchgate.netthieme-connect.com Iron-based catalysts, which are more earth-abundant and environmentally benign, have also emerged for C-H functionalization via carbene-transfer reactions. mdpi.com

Tandem and Cascade Reactions: Atom-economical methodologies have been developed to build functionalized cyclohexene (B86901) rings, which can then be hydrogenated. One such method uses an iridium(I) catalyst to facilitate a tandem acceptorless dehydrogenation- osti.govresearchgate.net-hydride shift cascade, starting from simple diols. nih.govresearchgate.netacs.org

Directed C-H Activation: While challenging for simple alkanes, this strategy involves using a directing group temporarily attached to the substrate to guide a metal catalyst to a specific C-H bond. This approach is more common in systems with existing functionality but represents an ongoing area of methods development. rsc.org

Oxidative Functionalization: Copper-catalyzed oxidation of cyclohexane in the presence of aldehydes can form cycloalkenyl benzoates, demonstrating a method that proceeds through multiple C(sp³)–H bond activation steps. acs.org

These advanced methodologies are continually expanding the toolbox available to chemists, enabling the conversion of simple alkanes like this compound into more complex and valuable chemical entities.

Influence of Reaction Conditions on Catalytic Outcomes

Synergistic Effects of Temperature and Pressure on Catalytic Selectivity

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to steer catalytic reactions toward desired products. In the context of systems involving substituted cyclohexanes, their combined effects are crucial for controlling the extent of hydrogenation and deoxygenation reactions.

Research into the hydrodeoxygenation (HDO) of lignin-derived phenols, which are common precursors for compounds like propylcyclohexane, reveals a distinct synergy between temperature and pressure. Generally, lower temperatures and higher hydrogen pressures favor the hydrogenation of the aromatic ring, leading to the formation of saturated cycloalkanes. d-nb.infomdpi.com Conversely, higher temperatures and lower pressures tend to promote deoxygenation while preserving the aromatic ring, or even favoring dehydrogenation of cyclohexanes to aromatics. d-nb.info

For instance, in the HDO of m-cresol over a Pt/TiO2 catalyst, a study demonstrated that at 250°C and 20 bar of pressure, the product mixture was dominated by C6 oxygenates (95% selectivity). d-nb.info However, by increasing the temperature to 350°C and lowering the pressure to 5 bar, the selectivity shifted dramatically towards the aromatic product, methylbenzene (78% selectivity). d-nb.info Similarly, in the HDO of 4-propylphenol (B1200801) using a Pt/Nb2O5 catalyst, the temperature at which the process favors the aromatic product, propylbenzene, was found to be a function of pressure. d-nb.info At a constant pressure of 20 bar, increasing temperature generally enhances deoxygenation. d-nb.info

The stability of the propylcyclohexane ring itself is also temperature-dependent. Thermal decomposition studies of propylcyclohexane under high pressure (34.5 MPa) showed that decomposition is slow at 375°C but accelerates significantly at 450°C, following first-order kinetics. scispace.com This indicates that at elevated temperatures, even the saturated ring can undergo further reactions.

Table 1: Effect of Temperature and Pressure on Product Selectivity in Catalytic Hydrodeoxygenation (HDO)

PrecursorCatalystTemperature (°C)Pressure (bar)Major Product(s)Key FindingReference
m-CresolPt/TiO₂25020C₆ Oxygenates (95%)Low temperature and high pressure favor ring saturation/retention of oxygen. d-nb.info
m-CresolPt/TiO₂3505Methylbenzene (78%)High temperature and low pressure favor aromatic products. d-nb.info
CuminaldehydeRu/C130150p-Isopropylcyclohexylmethanol (93%)Lower temperature and high pressure increase selectivity for the saturated alcohol. perfumerflavorist.com
4-PropylphenolPt/AC28040Propylcyclohexane (>99%)Moderate temperature and high pressure favor complete hydrogenation. mdpi.com
EugenolRu/CNT220504-Propylcyclohexane (94%)Mild temperature and high pressure result in high selectivity for the saturated alkane. frontiersin.org

Interplay of Solvent Environment with Catalytic Activity and Pathway

The choice of solvent is a critical parameter that can dramatically alter the course and outcome of a catalytic reaction. The solvent can influence reactant and intermediate solubility, interact with the catalyst surface, and participate directly in the reaction mechanism, thereby affecting both catalytic activity and selectivity.

The hydrodeoxygenation of 4-propylguaiacol (4PG), a key lignin-derived monomer, over a Ru/C catalyst provides a compelling example of solvent-directed reaction pathways. nih.gov Under solvent-free conditions or with a non-polar solvent like isooctane, the reaction proceeds via the hydrogenation of the aromatic ring as the initial step. nih.gov This is due to the favorable flat adsorption of the 4PG molecule on the catalyst surface. nih.gov In stark contrast, using a polar aprotic solvent like tetrahydrofuran (B95107) (THF) completely alters the reaction mechanism. nih.gov THF coordinates strongly to the catalyst surface through its oxygen atom, creating steric hindrance that blocks the flat adsorption required for ring hydrogenation. nih.gov This forces a tilted adsorption of the reactant, favoring a demethoxylation pathway to first yield 4-propylphenol, followed by dehydroxylation to propylbenzene, thus preserving the aromatic ring. nih.gov

The polarity of the solvent plays a significant role. In the hydrogenation of cuminaldehyde, the use of polar solvents like methanol (B129727) and water resulted in a significant deviation in the reaction course compared to non-polar or less polar solvents, with the reaction rate increasing. perfumerflavorist.com However, for most other organic solvents tested, their addition generally decreased the selectivity towards the desired p-isopropylcyclohexylmethanol, with the exception of 1,4-dioxane (B91453) and 1,2-dimethoxy ethane, which yielded comparable selectivity to solvent-free conditions. perfumerflavorist.com

Competitive adsorption between the solvent and the reactant on the catalyst's active sites is a common phenomenon that often leads to decreased reaction rates. The electrocatalytic hydrodeoxygenation of guaiacol was suppressed by the presence of various polar organic solvents, an effect attributed to the competitive occupancy of catalyst surface active sites by solvent molecules. rsc.org Similarly, lower HDO conversion of 4-propylguaiacol was observed in 1,4-dioxane compared to isooctane, which was also linked to competitive adsorption between the reactant and the oxygen-containing solvent. nih.gov

In some cases, the solvent can also influence the reaction environment's acidity. During the HDO of 4-propylphenol over a Pt/AC catalyst, the use of water as a solvent was noted to potentially form protons, thereby increasing the acidity of the reaction medium. mdpi.com

Table 2: Influence of Solvent on Catalytic Hydrodeoxygenation (HDO) Pathways

ReactantCatalystSolventTemperature (°C)Key OutcomeMechanismReference
4-PropylguaiacolRu/CTetrahydrofuran (THF)40-200Favors propylbenzene formation (aromatic product).Solvent blocks flat adsorption, suppressing ring hydrogenation and promoting demethoxylation first. nih.gov
4-PropylguaiacolRu/CIsooctane / Solvent-free40-120Favors propylcyclohexane formation (saturated product).Reactant adsorbs flat on the catalyst surface, leading to initial ring hydrogenation. nih.gov
EugenolNi/ACWater (polar)250More efficient HDO.The polar solvent enhances the efficiency of the Ni/AC catalyst. researchgate.net
EugenolNi/HZSM-5n-Hexane (non-polar)250More efficient HDO.The non-polar solvent is more suitable for the Ni/HZSM-5 bifunctional catalyst. researchgate.net
CuminaldehydeRu/CMethanol / Water (polar)130Increased reaction rate, different reaction course.The highly polar nature of the solvent significantly alters the reaction kinetics and pathway. perfumerflavorist.com

Cutting Edge Spectroscopic and Computational Methodologies in 1 Methyl 4 Propylcyclohexane Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering detailed information about molecular structure, dynamics, and environment. Advanced NMR methods are particularly crucial for the nuanced study of 1-methyl-4-propylcyclohexane (B14165554).

Monitoring chemical reactions in real-time provides critical data for understanding mechanisms and optimizing conditions. In-situ microwave irradiation NMR spectroscopy is an innovative technique developed to observe the effects of microwave heating directly within an NMR spectrometer. researchgate.netnih.gov While microwave heating is known to accelerate chemical reactions, the precise molecular mechanism is not always fully understood. nih.govscience.gov

Research on 1-(4'-cyanophenyl)-4-propylcyclohexane, a structurally related compound, has demonstrated the power of this technique. nih.gov In these studies, ¹H NMR spectra were observed under microwave irradiation, revealing a non-equilibrium local heating state. nih.gov Even when the bulk temperature was maintained below the nematic-to-isotropic phase transition temperature, microwave irradiation induced the formation of localized isotropic domains at temperatures significantly higher than the bulk. researchgate.netnih.gov This demonstrates that microwaves can generate very high temperatures in a short period, a phenomenon that can be precisely monitored by observing changes in the chemical shifts of individual protons. nih.gov This methodology holds significant potential for studying microwave-assisted reactions involving this compound, allowing for direct observation of reaction kinetics and intermediates under these unique heating conditions.

Table 1: Temperature Changes in 1-(4'-cyanophenyl)-4-propylcyclohexane under Microwave Irradiation This interactive table summarizes the rapid heating effects observed using in-situ microwave irradiation NMR spectroscopy.

Initial State Microwave Power Irradiation Time Final Temperature Finding
Isotropic Phase (50°C) 195 W 2 minutes 220°C Demonstrates rapid temperature increase. nih.gov

The cyclohexane (B81311) ring of this compound exists in a dynamic equilibrium between two chair conformations. At room temperature, the interconversion (ring flip) is too fast on the NMR timescale to observe individual conformers. However, at low temperatures (e.g., below -70°C), this process slows sufficiently to allow for the distinct signals of the axial and equatorial conformers to be resolved and integrated. redalyc.org

This low-temperature NMR integration method is the definitive technique for determining the conformational free energy difference (A-value or ΔG°) between substituents. cdnsciencepub.comresearchgate.net By measuring the equilibrium constant (K) from the ratio of the integrated signal intensities of the equatorial and equatorial conformers, ΔG° can be calculated. redalyc.org While direct studies on this compound are not prominent, extensive research on other 1,4-disubstituted cyclohexanes establishes the methodology. cdnsciencepub.comuwindsor.ca For non-polar alkyl groups, it is generally assumed that the conformational energies are additive. cdnsciencepub.com Variable-temperature NMR studies further allow for the separation of enthalpic (ΔH°) and entropic (ΔS°) contributions to the free energy, providing a complete thermodynamic profile of the conformational equilibrium. redalyc.org

Table 2: Conformational Free Energy (A-values) for Selected Cyclohexane Substituents This interactive table provides established A-values, illustrating the energetic preference of substituents for the equatorial position.

Substituent -ΔG° (kcal/mol)
-CH₃ (Methyl) 1.70
-CH₂CH₃ (Ethyl) 1.75
-CH(CH₃)₂ (Isopropyl) 2.15
-C(CH₃)₃ (tert-Butyl) >4.5
-CF₃ 2.5
-F 0.35
-Cl 0.62

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR techniques resolve this issue by spreading signals across a second frequency dimension, revealing correlations between nuclei. ucl.ac.ukhuji.ac.ilmnstate.edu

For the unambiguous structural assignment of this compound, Correlation Spectroscopy (COSY) is particularly valuable. libretexts.org A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbon atoms (or separated by three bonds). emerypharma.com The spectrum displays the standard 1D proton spectrum on the diagonal, while off-diagonal cross-peaks indicate which protons are coupled. libretexts.org For this compound, cross-peaks would confirm the connectivity of the entire molecule, for instance, by showing a correlation between the methine proton at C4 and the adjacent methylene (B1212753) protons of the propyl group.

Table 3: Predicted ¹H-¹H COSY Correlations for this compound This interactive table outlines the expected through-bond correlations that would be observed in a COSY spectrum, confirming the molecular structure.

Proton(s) Correlates With Structural Information
Methyl Protons (-CH₃) C1 Ring Proton(s) Confirms methyl group position at C1.
C1 Ring Proton(s) C2/C6 Ring Protons Confirms adjacency in the cyclohexane ring.
C4 Ring Proton (Methine) C3/C5 Ring Protons Confirms adjacency in the cyclohexane ring.
C4 Ring Proton (Methine) C1' Propyl Protons (-CH₂-) Confirms propyl group attachment at C4.
C1' Propyl Protons (-CH₂-) C2' Propyl Protons (-CH₂-) Confirms propyl chain connectivity.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with separation techniques, it becomes an indispensable tool for analyzing complex mixtures and identifying transient species.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is a benchmark method for the identification and quantification of volatile and semi-volatile compounds in complex mixtures such as petroleum distillates, fuels, and environmental samples. acs.orgresearchgate.netacs.org Alkylcyclohexanes, including this compound, are common constituents of these mixtures. researchgate.netapt-int.com

In a typical GC-MS analysis, the mixture is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase. As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, allows for positive identification by comparison to spectral libraries or known standards. whitman.edu One study successfully used GC-MS to identify a related compound, 1,1'-biphenyl, 4-ethyl-4'-(4-propylcyclohexane), in a plant extract, highlighting the technique's utility. scielo.org.za

Table 4: Common Mass Fragments (m/z) for Alkylcyclohexanes in GC-MS This interactive table shows characteristic mass-to-charge ratios observed during the mass spectrometric analysis of alkylcyclohexanes, which aid in their identification.

m/z Value Ion Fragment Significance
M⁺ Molecular Ion Indicates the molecular weight of the compound.
M-15 [M-CH₃]⁺ Loss of a methyl group.
M-29 [M-C₂H₅]⁺ Loss of an ethyl group.
M-43 [M-C₃H₇]⁺ Loss of a propyl group.
83 [C₆H₁₁]⁺ Cyclohexyl cation, characteristic of the ring.
82 [C₆H₁₀]⁺ Cyclohexene (B86901) radical cation from loss of the alkyl chain.
69 [C₅H₉]⁺ Common fragment from ring opening/rearrangement.

Understanding the detailed chemical kinetics of processes like combustion and pyrolysis requires the detection of highly reactive and often unstable reaction intermediates. escholarship.org Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a state-of-the-art technique designed for this purpose. rsc.orgxml-journal.net It combines molecular-beam sampling with photoionization using tunable, high-energy VUV light from a synchrotron source. rsc.org

This method has been successfully applied to investigate the low-temperature oxidation and pyrolysis of various fuel components, including cycloalkanes like cyclohexane and n-butylcyclohexane. kaust.edu.saustc.edu.cn The molecular beam sampling rapidly cools the reacting gas, quenching further reactions and preserving fragile intermediates. semanticscholar.org The tunable synchrotron light allows for "soft" ionization, which minimizes the fragmentation of parent ions, and enables isomer-specific detection by measuring photoionization efficiency (PIE) spectra. rsc.org This technique has been instrumental in identifying key intermediate classes, such as hydroperoxides, keto-hydroperoxides, and cyclic ethers, which are critical to the development and validation of combustion models. kaust.edu.saresearchgate.net SVUV-PIMS is therefore an ideal tool for probing the complex reaction network of this compound oxidation.

Table 5: Key Intermediate Classes Detected in Cycloalkane Oxidation by SVUV-PIMS This interactive table lists types of reactive intermediates identified in studies of similar compounds, which would be targeted in an investigation of this compound.

Intermediate Class General Formula/Structure Role in Reaction Mechanism
Cycloalkylhydroperoxides C₆H₁₀(R)OOH Key species in low-temperature autoignition pathways. ustc.edu.cn
Cyclic Ethers Oxiranes, Oxetanes Products of QOOH radical cyclization. kaust.edu.sa
Diones O=C(C₄H₈)C=O Products of second O₂ addition and decomposition. kaust.edu.sa
Keto-hydroperoxides (KHPs) O=C(C₅H₈)(R)OOH Indicators of chain-branching pathways. kaust.edu.sasemanticscholar.org

Sophisticated Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool in the study of this compound, providing deep insights into its reactive and thermodynamic behavior. These theoretical approaches complement experimental work by allowing for the detailed investigation of chemical processes at a molecular level, under conditions that may be difficult or impossible to create in a laboratory.

Kinetic Modeling and Sensitivity Analysis of Complex Reaction Networks

The combustion of this compound, a representative alkylated cycloalkane found in transportation fuels, involves a vast network of thousands of elementary reactions. chalmers.se Kinetic modeling aims to simulate this complexity by creating a detailed chemical kinetic mechanism—a set of all relevant elementary reactions and their corresponding rate constants.

Researchers have developed comprehensive kinetic models for n-propylcyclohexane (n-Pch), a close structural isomer, to understand its oxidation and pyrolysis. chalmers.seresearchgate.net These models are often validated against experimental data obtained from various apparatuses like jet-stirred reactors (JSR), shock tubes (ST), and rapid compression machines (RCM) over a wide range of temperatures, pressures, and equivalence ratios. chalmers.sewhiterose.ac.uk For instance, one detailed model for n-propylcyclohexane oxidation included 176 species and 1369 reactions. researchgate.net The high-temperature oxidation pathway for n-propylcyclohexane primarily proceeds through unimolecular decomposition of the fuel, H-atom abstraction to form cycloalkyl radicals, subsequent β-scission and ring-opening, followed by the decomposition of the resulting linear radicals.

The table below summarizes key reaction classes that are typically found to have high sensitivity in the combustion of n-propylcyclohexane. chalmers.sewhiterose.ac.ukresearchgate.net

Reaction ClassDescriptionTemperature RegimeImpact on Ignition
H-atom abstraction from fuelAn H atom is removed from the fuel molecule by small radicals like OH.High TemperaturePromoting
Unimolecular fuel decompositionThe fuel molecule breaks down into smaller fragments.High TemperaturePromoting
ROO• IsomerizationIntramolecular H-migration in hydroperoxyalkylperoxy radicals.Low TemperaturePromoting
Chain branching (O₂ addition)Reactions that increase the number of radical species.Low TemperaturePromoting

These modeling efforts are crucial for developing more efficient and cleaner combustion engines and for understanding the formation of pollutants. osti.gov

Theoretical Prediction of Reaction Barriers, Transition States, and Thermodynamic Properties

Quantum chemistry calculations provide a powerful method for determining the fundamental parameters that govern chemical reactions, namely the energies of reactants, products, and transition states. This allows for the ab initio prediction of reaction energy barriers and thermodynamic properties. mdpi.com

For alkyl cyclohexanes, a significant amount of research has focused on calculating the energy barriers for key reaction classes, such as intramolecular hydrogen migration in hydroperoxyalkylperoxy radicals (•OOQOOH), which is a crucial step in low-temperature autoignition chemistry. mdpi.com Computational studies have determined the transition state geometries and the associated energy barriers for these reactions. For instance, it has been shown that the presence of intramolecular hydrogen bonds in both the reactant and the transition state can significantly affect the calculated energy barrier. mdpi.com The rate constants derived from these theoretical calculations can then be used to refine larger kinetic models, leading to improved predictions of combustion phenomena like ignition delay times. mdpi.com

Theoretical methods are also employed to predict the kinetics of hydrogen atom association with hydrocarbon radicals, a fundamental process in combustion. acs.org Approaches based on methods like Complete Active Space Perturbation Theory (CASPT2) are used to evaluate the interaction energies and predict high-pressure association rate coefficients. acs.org

Furthermore, computational methods are vital for establishing accurate thermodynamic properties of molecules like this compound. Properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas) can be calculated. chemeo.comchemeo.com Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties, have also been developed to predict the thermodynamic properties for a wide range of cycloalkanes, including this compound. researchgate.netnih.gov

The following table presents a selection of computationally determined or estimated thermodynamic properties for the stereoisomers of this compound.

PropertySymbolcis-1-Methyl-4-propylcyclohexanetrans-1-Methyl-4-propylcyclohexaneUnits
Standard Enthalpy of Formation (gas)ΔfH°gas-226.79-233.01kJ/mol
Standard Gibbs Free Energy of FormationΔfG°40.0334.64kJ/mol
Enthalpy of VaporizationΔvapH°44.1043.50kJ/mol
Critical TemperatureTc610.00608.00K
Critical PressurePc2400.002400.00kPa
McGowan's Characteristic VolumeMcVol148.60148.60ml/mol

Data sourced from Cheméo database compilation. chemeo.comchemeo.com

These theoretically predicted properties are essential for building accurate kinetic models and for engineering applications where the behavior of the substance under various conditions must be understood. mdpi.com

Future Research Trajectories and Transformative Applications for 1 Methyl 4 Propylcyclohexane in Chemical Science

1-Methyl-4-propylcyclohexane (B14165554) as a Foundational Model Compound in Combustion Chemistry Research

The intricate combustion behavior of real-world fuels, which are complex mixtures of hundreds of hydrocarbons, necessitates the use of well-characterized surrogate fuels in research. These surrogates, comprising a limited number of components, are designed to emulate the physical and chemical properties of the actual fuel, thereby facilitating detailed kinetic modeling and experimental studies.

This compound is a key representative of the naphthenic class of compounds found in conventional and alternative fuels, such as jet fuels. scispace.com Its structural isomer, n-propylcyclohexane, has been identified as a crucial component in surrogate mixtures for fuels like JP-8 and RP-3 jet fuel. researchgate.netaiaa.org The development of high-fidelity surrogate models requires components that can accurately represent the molecular structure and composition of the target fuel. researchgate.net Research in this area focuses on creating multi-component surrogates that match not only physical properties like density and viscosity but also critical combustion characteristics. researchgate.netnih.gov For instance, a three-component model fuel consisting of n-decane, n-propylbenzene, and n-propylcyclohexane (74%/15%/11% by mole) has been shown to be effective in simulating jet-stirred reactor experiments of Jet A-1. aiaa.orgresearchgate.net The inclusion of alkylated cyclohexanes like this compound is vital for accurately modeling the naphthenic content of fuels, which significantly influences their combustion behavior. scispace.com Future work will involve further refining these surrogate mixtures by optimizing the concentration of components like this compound to better replicate the performance of real fuels under a wide range of operating conditions. aiaa.orgnih.gov

Below is a table showcasing examples of surrogate fuel compositions that include or could conceptually include alkylated cyclohexanes like this compound.

Target FuelSurrogate ComponentClassMole Fraction (%)Reference
Jet A-1n-decanen-alkane74 aiaa.org
n-propylbenzenearomatic15 aiaa.org
n-propylcyclohexanecycloalkane11 aiaa.org
RP-3n-dodecanen-alkane17.1 researchgate.net
2,2,4,4,6,8,8-heptamethylnonaneiso-alkane18.4 researchgate.net
2-methylheptaneiso-alkane3.8 researchgate.net
decalincycloalkane49.7 researchgate.net
o-xylenearomatic11.0 researchgate.net

This table is representative of surrogate fuel development and the role of cycloalkanes. This compound can be a direct substitute or an additional component to refine these models.

Understanding the autoignition and flame propagation characteristics of individual fuel components is fundamental to predicting and controlling combustion phenomena in engines. core.ac.uk Research on alkylated cyclohexanes, including n-propylcyclohexane, provides critical data for validating and improving chemical kinetic models. researchgate.netresearchgate.net Experimental studies using shock tubes and rapid compression machines have been conducted to measure ignition delay times of these compounds over a range of temperatures, pressures, and equivalence ratios. researchgate.netresearchgate.netresearchgate.net

For example, studies have shown that at high temperatures, ethylcyclohexane (B155913) and n-propylcyclohexane exhibit shorter ignition delay times than cyclohexane (B81311), indicating a higher reactivity. researchgate.net However, this difference diminishes at lower temperatures. researchgate.net The laminar flame speeds of mono-alkylated cyclohexanes have also been investigated, revealing that they have similar flame speeds, which are slightly lower than that of cyclohexane. researchgate.net This is attributed to the formation of propene and allyl radicals from the alkyl side chain, which scavenge H-atoms and thus slightly inhibit flame propagation. researchgate.net

Future research will focus on detailed speciation studies during the combustion of this compound to identify the key reaction pathways and intermediate species. This will provide a more comprehensive understanding of its combustion chemistry, particularly the influence of the methyl group on the cyclohexane ring, and will contribute to the development of more robust and predictive combustion models. acs.org

The following table summarizes key combustion properties for related cycloalkanes, providing a basis for predicting the behavior of this compound.

CompoundIgnition Delay Time Trend (High Temp)Laminar Flame Speed TrendKey Influencing FactorsReference
CyclohexaneLonger than alkylated cyclohexanesSlightly faster than alkylated cyclohexanesRing structure decomposition researchgate.netresearchgate.net
EthylcyclohexaneShorter than cyclohexaneSimilar to other mono-alkylated cyclohexanesAlkyl side chain chemistry researchgate.net
n-PropylcyclohexaneShorter than cyclohexaneSimilar to other mono-alkylated cyclohexanesPropene and allyl radical formation researchgate.netresearchgate.net

Strategic Role in Sustainable Chemical Processes and Renewable Energy

The transition to a more sustainable energy future relies on the development of processes to convert biomass into high-quality liquid fuels and valuable chemicals. This compound is a target molecule in these efforts, representing a high-energy-density hydrocarbon that can be derived from renewable feedstocks.

Bio-oils, produced from the pyrolysis of lignocellulosic biomass, are rich in oxygenated compounds and require significant upgrading to be used as transportation fuels. polymtl.caresearchgate.net A key upgrading process is hydrodeoxygenation (HDO), which removes oxygen and saturates double bonds to produce hydrocarbons. polymtl.caresearchgate.net Lignin (B12514952), a major component of biomass, is a source of phenolic compounds, which can be converted to cycloalkanes like propylcyclohexane (B167486) through HDO. researchgate.netnih.gov

Recent research has demonstrated the efficient conversion of lignin-derived 2-methoxy-4-propylphenol (B1219966) to a mixture of propylcyclohexane and propylbenzene (B89791) with a total yield of up to 97.1%. nih.gov By tuning the catalyst system, such as using a combination of Raney Ni and HZSM-5, and adjusting reaction conditions, the selective production of propylcyclohexane can be achieved with yields as high as 93.2%. nih.gov The optimization of these catalytic processes is a major area of future research, with the goal of improving catalyst stability, reducing the need for expensive noble metals, and enhancing the selectivity towards desired products like this compound. researchgate.netacs.org

The principles of green chemistry encourage the use of environmentally benign solvents in chemical processes. researchgate.net While research into this compound as a green solvent is still in its nascent stages, its properties suggest it could be a viable alternative to conventional organic solvents. Its non-polar nature, relatively high boiling point, and potential for derivation from renewable sources make it an interesting candidate for exploration. chemeo.comnist.gov Future research could investigate its application in various organic reactions, extractions, and as a medium for nanoparticle synthesis. researchgate.net The development of "green" solvents is a critical step towards more sustainable chemical manufacturing. researchgate.net

Emerging Research Areas and Uncharted Reactivities

Beyond its established roles, the unique structure of this compound presents opportunities for exploring new chemical transformations. The interplay between the cyclohexane ring and the propyl group could lead to novel selectivities in catalytic reactions. For instance, selective C-H activation or ring-opening reactions could provide pathways to valuable chemical intermediates that are not easily accessible through other routes. The study of its behavior under non-conventional reaction conditions, such as in supercritical fluids or under microwave irradiation, could also unveil new reactivities and process efficiencies. researchgate.net Furthermore, as data-driven approaches and artificial intelligence become more integrated into chemical research, the properties and potential applications of molecules like this compound can be explored more systematically, accelerating the discovery of new and transformative uses. nih.govresearchgate.net

Rational Design of Novel this compound Derivatives for Advanced Materials

The rational design of novel molecules is a cornerstone of modern materials science, where new substances are purposefully created to exhibit specific, desirable properties. biojournals.us For the saturated hydrocarbon this compound, which in its native form has limited functionality, its true potential is unlocked through the strategic synthesis of derivatives. By introducing functional groups to the cyclohexane core, chemists can craft new molecules with tailored electronic, optical, and self-assembling characteristics for use in advanced materials. routledge.com

A significant area of application for such designed molecules is in the field of liquid crystals (LCs). google.com For instance, derivatives such as trans-4-alkylcyclohexane carboxylic acids have been shown to form liquid crystalline phases. utwente.nl The design principle involves adding a polar functional group, like a carboxylic acid, to the non-polar alkylcyclohexane scaffold. This creates a molecule with distinct polar (head) and non-polar (tail) regions, a key feature for forming mesophases. The cyclohexane ring provides rigidity, while the alkyl chain (like the propyl group) influences the material's melting point and viscosity. By carefully selecting the substituents, researchers can fine-tune properties such as the dielectric anisotropy and viscosity, which are critical for performance in electro-optical displays. google.com A key goal is often to create materials with strong negative dielectric anisotropy and low viscosity to enable displays with low threshold voltages. google.com

The synthesis of these derivatives often involves multi-step chemical reactions. For example, a common route is the chlorination of a corresponding 4-propylcyclohexanol (B1272916) to create an intermediate that can be further modified. Another approach involves the catalytic hydrogenation of aromatic precursors, which can be derived from renewable sources like lignin, to produce the core propylcyclohexane structure that is then functionalized. researchgate.net

Beyond liquid crystals, functionalized cyclohexane derivatives serve as crucial building blocks in polymer chemistry. researchgate.net They can be incorporated into larger polymer chains to control properties like thermal stability, mechanical strength, and optical clarity. The ability to graft alkylcyclohexane moieties onto other structures, such as nanomaterials, represents another design strategy. For example, attaching alkyl chains to surfaces like graphene sheets has been used to improve their dispersion in hydrocarbon-based media, a concept applicable to creating advanced composites and functional fluids. researchgate.net

The table below summarizes examples of rationally designed cyclohexane derivatives and their targeted applications in advanced materials.

Derivative ClassFunctional Group(s)Target ApplicationKey Design Principle
Alkylcyclohexane Carboxylic Acids-COOHLiquid CrystalsIntroduce polarity for mesophase formation; tune dielectric properties. google.comutwente.nl
Chloro-alkylcyclohexanes-ClSynthetic IntermediatesProvide a reactive site for further functionalization to create diverse derivatives.
Cyclohexane-based PolymersIncorporated into polymer backboneHigh-Performance PolymersUtilize the rigid cyclohexane core to enhance thermal and mechanical properties. researchgate.netresearchgate.net
Amide-functionalized Cyclohexanes-CONH-Supramolecular GelsIntroduce hydrogen-bonding sites to drive the self-assembly of fibrillar networks. nih.gov

Investigation of Supramolecular Interactions and Self-Assembly in Systems Containing Alkylcyclohexanes

Supramolecular chemistry focuses on the weaker, reversible, non-covalent interactions that govern how molecules recognize each other and organize into larger, functional structures—a process known as self-assembly. wikipedia.org While traditional chemistry is centered on the strong covalent bond, these weaker forces, including van der Waals forces, hydrogen bonding, and electrostatic effects, are crucial for understanding the behavior of many material systems. wikipedia.orgwur.nl

In systems containing simple alkylcyclohexanes like this compound, the primary intermolecular forces at play are the relatively weak van der Waals interactions. Thermodynamic studies on pure alkylcyclohexanes, including propylcyclohexane, have investigated the transitions between liquid, crystalline, and glassy states, which are fundamentally governed by these forces. researchgate.net Molecular dynamics simulations of binary mixtures containing n-alkylcyclohexanes have also been employed to study molecular-level interactions, revealing how the molecules pack together and influence the bulk properties of the mixture. acs.org

The true transformative power of supramolecular chemistry in these systems is realized through the rational design of derivatives, as discussed previously. By introducing specific functional groups, much stronger and more directional interactions can be programmed into the molecules, guiding their self-assembly into complex architectures.

A prominent example is the formation of liquid crystals from trans-4-alkylcyclohexane carboxylic acid derivatives. In these systems, two molecules will pair up through strong hydrogen bonds between their carboxylic acid groups, forming a stable dimer. utwente.nl These dimeric structures then self-assemble into the ordered phases characteristic of liquid crystals. This is a clear case where a specific supramolecular interaction (hydrogen bonding) is engineered to produce a material with a desired function.

Similarly, researchers have demonstrated that by attaching three amide groups to a cyclohexane ring (e.g., 1,3,5-trisamide-cyclohexane derivatives), they can create molecules that act as low molecular weight hydrogelators. nih.gov The amide groups form a network of strong, directional hydrogen bonds, causing the molecules to self-assemble into long fibers. These fibers then entangle to form a 3D network that immobilizes water, creating a hydrogel. This represents a prototype system for orthogonal self-assembly, where different types of molecules can form independent structures within the same system. nih.gov

A more unusual manifestation of self-assembly has been observed in emulsions containing alkylcyclohexane droplets. Upon cooling, these initially spherical droplets can spontaneously transform into a variety of non-spherical geometric shapes, such as polyhedra. cam.ac.uk This "self-shaping" phenomenon is driven by the molecular self-assembly of a rotator phase (a plastic crystal) within the confined space of the droplet, demonstrating that even simple chemical systems can exhibit complex morphogenesis governed by supramolecular principles. cam.ac.uk

The following table outlines the key supramolecular interactions in various alkylcyclohexane-based systems and the resulting self-assembled structures.

System TypeDominant Supramolecular InteractionResulting Self-Assembled Structure/Phenomenon
Pure AlkylcyclohexanesVan der Waals ForcesCrystalline, liquid, and glassy states. researchgate.net
Alkylcyclohexane Carboxylic AcidsHydrogen BondingDimer formation leading to liquid crystal phases. utwente.nl
Trisamide-cyclohexane DerivativesHydrogen BondingFibrillar networks leading to hydrogel formation. nih.gov
Alkylcyclohexanes in EmulsionsInterplay of van der Waals forces and surfactant interactions at interfacesFormation of rotator phases leading to self-shaping droplets. cam.ac.uk
Cyclodextrin (B1172386) with Hydrophobic MoietiesHost-Guest InteractionsEncapsulation of the hydrophobic part of a molecule within the cyclodextrin cavity. wur.nl

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-propylcyclohexane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of substituted cyclohexenes or alkylation of cyclohexane derivatives. For example:
  • Cyclohexene intermediates : Hydrogenation of 1-methyl-4-(prop-1-en-2-yl)cyclohexane derivatives under H₂/Pd-C yields saturated products .
  • Alkylation strategies : Use of Grignard reagents (e.g., propylmagnesium bromide) with methyl-substituted cyclohexanone precursors, followed by acid quenching and purification via fractional distillation .
  • Key variables : Temperature (60–80°C optimal for hydrogenation), solvent polarity (THF or ether for alkylation), and catalyst loading (5–10% Pd-C) significantly impact yield. GC-MS and NMR are critical for purity assessment .

Q. How can spectroscopic methods resolve the structural configuration of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Methyl and propyl substituents produce distinct splitting patterns. For instance, axial vs. equatorial methyl groups show chemical shift differences (δ 0.8–1.2 ppm for axial, δ 1.3–1.6 ppm for equatorial) .
  • GC-MS : Fragmentation patterns (e.g., m/z 83 for cyclohexyl fragments) confirm molecular weight (C₁₀H₂₀, MW 140.27 g/mol) and substituent positions .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement, as demonstrated for analogous methylcyclohexane derivatives .

Advanced Research Questions

Q. What reaction pathways dominate the oxidation of this compound, and how do kinetic models explain product distribution?

  • Methodological Answer :
  • Experimental design : Jet-stirred reactor studies at 950–1250 K reveal primary pathways via H-atom abstraction, forming propyl-cyclohexyl radicals. These undergo β-scission to yield alkenes (e.g., propene, 1-pentene) and cyclohexene derivatives .
  • Kinetic modeling : A mechanism with 1369 reactions (176 species) highlights competing pathways. Sensitivity analysis identifies rate-limiting steps (e.g., radical recombination) and validates models against GC profiles of intermediates like methylene-cyclohexane .

Q. How should researchers address contradictions in experimental vs. computational data for substituent effects on stability?

  • Methodological Answer :
  • Case study : Discrepancies in thermodynamic stability (axial vs. equatorial methyl groups) may arise from solvent effects in DFT calculations vs. gas-phase experiments.
  • Resolution : Combine ab initio methods (e.g., CCSD(T)/CBS) with solvent-correction models (e.g., COSMO-RS) and validate via calorimetry (ΔH combustion measurements) .

Q. What strategies optimize the compound’s application in biological studies, such as enzyme interaction assays?

  • Methodological Answer :
  • Functionalization : Introduce polar groups (e.g., hydroxyl via epoxidation) to enhance solubility for in vitro assays .
  • Enzyme kinetics : Use stopped-flow spectroscopy to monitor interactions with cytochrome P450 enzymes, focusing on kcat/Kₐ values for oxidation activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.